2-(Propan-2-yloxy)quinoline-4-carboxylic acid
Description
2-(Propan-2-yloxy)quinoline-4-carboxylic acid (IUPAC name: 6-methyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid) is a quinoline derivative characterized by a carboxylic acid group at position 4 and a propan-2-yloxy (isopropoxy) substituent at position 2 of the quinoline core (Figure 1). The compound’s structure is further modified by a methyl group at position 6, as indicated by its synonyms and molecular descriptors .
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yloxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)17-12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMQDAXSKBZTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline-4-carboxylic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid, while reduction can produce 2-(Propan-2-yloxy)quinoline-4-methanol .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the potential of quinoline derivatives, including 2-(propan-2-yloxy)quinoline-4-carboxylic acid, as inhibitors of cancer cell proliferation.
- SIRT3 Inhibition : A series of quinoline derivatives were synthesized and evaluated for their ability to inhibit SIRT3, an enzyme implicated in cancer progression. Among these compounds, certain derivatives exhibited selective inhibition against SIRT3 with significant antiproliferative effects on cancer cell lines such as leukemia cells. The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylic group enhanced the inhibitory activity .
- Alkaline Phosphatase Inhibition : Quinoline-4-carboxylic acid derivatives were shown to inhibit various alkaline phosphatases, which are often overexpressed in cancerous tissues. The synthesized compounds demonstrated remarkable inhibition of human tissue-nonspecific alkaline phosphatase, suggesting their potential as therapeutic agents in cancer treatment .
Antibacterial Properties
The antibacterial activity of quinoline derivatives has also been extensively studied.
- In Vitro Studies : A range of 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with some exhibiting enhanced lipophilicity correlating with increased antibacterial potency .
Antitubercular Activity
Recent research has highlighted the potential of quinoline derivatives as antitubercular agents.
- Molecular Modifications : New analogs of this compound were designed with modifications at the C-6 position of the quinoline ring. These compounds were screened for activity against Mycobacterium tuberculosis, with certain derivatives showing promising inhibitory effects .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several methodologies that enhance yield and purity.
| Synthesis Method | Key Features | Yield |
|---|---|---|
| Reflux with Potassium Hydroxide | Efficient reaction conditions using isatin and ketones | High |
| Microwave-Assisted Synthesis | Reduced reaction time and improved yields | Moderate to High |
| Green Chemistry Approaches | Use of eco-friendly solvents and reagents | High |
The SAR studies indicate that specific substitutions on the quinoline ring can significantly influence biological activity, providing insights for further drug development .
Case Study 1: Anticancer Activity
A study focused on a series of quinoline derivatives that were synthesized to evaluate their anticancer properties through SIRT3 inhibition. The results indicated that certain modifications led to enhanced selectivity and potency against cancer cell lines.
Case Study 2: Antibacterial Evaluation
In a systematic evaluation of antibacterial activities, various derivatives were tested against multiple bacterial strains. The results demonstrated a clear correlation between structural modifications and enhanced antibacterial efficacy.
Case Study 3: Antitubercular Screening
A new class of 2-arylquinoline-4-carboxylic acids was developed, showing significant activity against Mycobacterium tuberculosis. The study highlighted the importance of alkyl chain length and aryl group variation in achieving optimal activity.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline nucleus can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound can interact with G-protein-coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Structure-Activity Relationship (SAR) Insights
- Position 2 : Aryl or heteroaryl groups (e.g., phenyl, benzofuran) are critical for antibacterial and antiproliferative activities .
- Position 6 : Alkyl groups (e.g., methyl, isopropyl) may improve metabolic stability and target binding .
- Carboxylic Acid Group : Essential for metal chelation and target enzyme interactions (e.g., DNA gyrase) .
Biological Activity
2-(Propan-2-yloxy)quinoline-4-carboxylic acid, a derivative of quinoline, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial, anticancer, and antimalarial activities, supported by various studies and data tables.
Chemical Structure and Properties
The compound possesses a quinoline core with a propan-2-yloxy side chain and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of quinoline derivatives, including this compound. The compound has been tested against various bacterial strains using the agar diffusion method.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 12 | 128 |
| Methicillin-resistant S. aureus (MRSA) | 16 | 64 |
The results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and MRSA, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer properties of quinoline derivatives have been extensively studied. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (liver carcinoma) | 14.5 | Apoptosis induction |
| HCT116 (colon carcinoma) | 12.3 | Cell cycle arrest at G1 phase |
In vitro studies have shown that the compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity . Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties, particularly against Plasmodium species. Studies have highlighted the effectiveness of compounds like this compound in inhibiting malaria parasites.
Table 3: Antimalarial Activity of this compound
| Plasmodium Strain | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Plasmodium falciparum | 50 | Inhibition of protein synthesis |
| Plasmodium berghei | 45 | Disruption of heme detoxification |
The compound has shown promising results in both in vitro and in vivo models, demonstrating its potential as a candidate for malaria treatment .
Case Studies
- Antibacterial Efficacy : In a study evaluating various quinoline derivatives, this compound was found to be among the most effective against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin .
- Cancer Treatment Potential : A research project focused on the synthesis of novel quinoline derivatives revealed that those containing the propan-2-yloxy group exhibited enhanced cytotoxicity against HepG2 cells compared to their non-substituted counterparts .
- Malaria Research : In an investigation into new antimalarial agents, derivatives similar to this compound were tested for their ability to inhibit multiple stages of the Plasmodium life cycle, showing significant promise for future drug development .
Q & A
Q. What are the established synthetic routes for 2-(Propan-2-yloxy)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalizing the quinoline core. Key steps include:
- Quinoline ring formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., Conrad-Limpach synthesis).
- Etherification : Introducing the isopropoxy group via nucleophilic substitution or Mitsunobu reaction.
- Carboxylic acid introduction : Oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ .
Q. Optimization Tips :
- Temperature control (<80°C) prevents decarboxylation.
- Use anhydrous solvents (e.g., DMF) for etherification to minimize hydrolysis .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for the isopropoxy group (δ 1.3–1.5 ppm, doublet; δ 4.5–4.7 ppm, septet) and quinoline protons (δ 8.1–8.9 ppm, multiplet).
- ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm, quinoline carbons at δ 120–150 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8.2 min in 60:40 MeOH:H₂O (0.1% TFA) .
- IR : Confirm carboxylic acid (O–H stretch: 2500–3000 cm⁻¹; C=O: ~1680 cm⁻¹) and ether (C–O–C: ~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Structural analogs : Confirm purity (>95% via HPLC) to rule out interference from byproducts (e.g., decarboxylated derivatives) .
- Cellular models : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Case Study : A 2024 study reported conflicting IC₅₀ values (12 μM vs. 28 μM) in kinase inhibition assays. Re-evaluation revealed differences in ATP concentrations (1 mM vs. 2 mM) during testing .
Q. What strategies improve catalytic efficiency in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral ligands : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective etherification (ee >90%) .
- Solvent effects : Non-polar solvents (toluene) enhance stereoselectivity vs. polar aprotic solvents (DMF).
- Microwave-assisted synthesis : Reduces reaction time by 60% while maintaining enantiomeric excess .
Q. How should researchers design experiments to probe the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target identification : Use pull-down assays with biotinylated probes and LC-MS/MS for protein interaction profiling .
- Molecular docking : Predict binding affinity to targets (e.g., DNA gyrase) using AutoDock Vina; validate with mutagenesis (e.g., Ala scanning) .
- Metabolic profiling : Track ¹⁴C-labeled compound in cell lysates via radio-HPLC to identify metabolites .
Critical Consideration : Include negative controls (e.g., inactive analogs) to distinguish specific vs. nonspecific effects .
Q. What are the best practices for ensuring safe handling and waste disposal in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
- Spill management : Neutralize acidic residues with NaHCO₃, collect in sealed containers for incineration .
- Waste segregation : Separate halogenated (ether byproducts) and non-halogenated waste per EPA guidelines .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to assess logP (target <3), solubility (>50 μg/mL), and CYP450 inhibition .
- QSAR models : Corlate structural modifications (e.g., substituents at 2-position) with bioavailability using MOE software .
Example : Methyl substitution at the 6-position reduced logP from 3.2 to 2.8, improving aqueous solubility by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
